Pirenzepine-d10 Dihydrochloride
Description
Pirenzepine-d10 Dihydrochloride is a deuterated analog of pirenzepine dihydrochloride, a tricyclic compound with hydrophilic properties.
Properties
Molecular Formula |
C₁₉H₁₂D₁₁Cl₂N₅O₂ |
|---|---|
Molecular Weight |
435.39 |
Synonyms |
5,11-Dihydro-11-[2-(4-methyl-1-piperazinyl-d10)acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one Dihydrochloride; Duogastral-d10 Dihydrochloride; Durapirenz-d10 Dihydrochloride; Gasteril-d10 Dihydrochloride; Gastrozepin-d10 Dihydrochloride; Leblon-d10 |
Origin of Product |
United States |
Comparison with Similar Compounds
Doxepin Hydrochloride
- Structure : Contains dibenzoxepin and dimethylamine groups, with (E)/(Z) isomer mixtures .
- Analytical Methods : USP guidelines require chromatographic resolution (R ≥ 1.5) between related compounds (e.g., doxepin related compound A/B) .
- Application : Antidepressant (vs. pirenzepine’s use as a muscarinic receptor antagonist).
Trientine Dihydrochloride
- Structure : Ethylenetetramine backbone with two hydrochloride groups .
- Application : Copper chelation in Wilson’s disease, distinct from pirenzepine’s gastrointestinal applications .
Other Dihydrochloride Salts
Azoamidine Initiators
Biogenic Amine Salts
- Examples : Putrescine dihydrochloride, cadaverine dihydrochloride .
- Analytical Use : Quantified via HPLC in food safety, unlike pirenzepine’s clinical or research applications .
Reference Standards
Daclatasvir Dihydrochloride ICRS
- Application : Pharmacopoeial testing for identity, purity, and assay via IR, TLC, and HPLC .
- Comparison : Both pirenzepine-d10 and daclatasvir dihydrochloride serve analytical roles, but the latter targets hepatitis C therapeutics .
Data Table: Key Comparisons
Research Findings and Differentiation
- Hydrophilicity : Pirenzepine’s distribution coefficient distinguishes it from lipophilic tricyclic antidepressants like doxepin .
- Deuterated Utility : While evidence lacks direct data on pirenzepine-d10, its deuterated form likely enhances metabolic stability in tracer studies, akin to deuterated internal standards in mass spectrometry .
- Regulatory Status : Unlike Hydroxypropyl p-phenylenediamine dihydrochloride (a cosmetic ingredient under SCCS review) , pirenzepine derivatives are regulated pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
